Methyl4-sulfobutanoate

Description

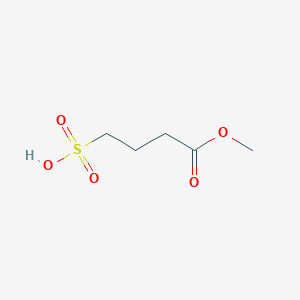

Methyl4-sulfobutanoate (C₅H₁₀O₅S) is a sulfonate ester characterized by a butanoic acid backbone with a sulfonic acid group (-SO₃H) at the fourth carbon and a methyl ester moiety at the terminal position. Insights into its behavior can be inferred from structurally analogous compounds, such as sulfonate esters and substituted butanoates, which share functional groups or synthesis pathways .

Properties

IUPAC Name |

4-methoxy-4-oxobutane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5S/c1-10-5(6)3-2-4-11(7,8)9/h2-4H2,1H3,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAZSLSNAQDCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-sulfobutanoate can be synthesized through several methods. One common approach involves the esterification of 4-sulfobutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of methyl 4-sulfobutanoate often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-sulfobutanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-sulfobutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

Biology: It serves as a reagent in biochemical assays and as a precursor for the synthesis of biologically active compounds.

Medicine: Research explores its potential as a drug delivery agent and its role in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the manufacture of specialty chemicals and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of methyl 4-sulfobutanoate involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The sulfonate group plays a crucial role in its reactivity, enabling it to participate in diverse chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f): This compound (C₂₀H₂₁FNO₃) features a butanoate ester core with fluorophenyl and methoxyphenyl substituents. Unlike Methyl4-sulfobutanoate, it lacks a sulfonic acid group but shares esterification and amine functionalization strategies. The presence of electron-withdrawing fluorine and electron-donating methoxy groups may influence its reactivity compared to sulfonate-containing analogs .

- 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide: A sulfonamide derivative (C₁₆H₁₄ClN₃O₂S) with a pyrazole ring and chlorophenyl group. This compound’s sulfonate group (-SO₃⁻) offers stronger acidity and hydrophilicity, which could enhance solubility in polar solvents compared to sulfonamides .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Reaction Conditions Comparison

| Compound | Catalyst | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Ethyl 4f | p-toluenesulfonic acid | Ethanol | Reflux | 24 hours |

| Sulfonamide analog | Not specified | Not specified | Not specified | Not specified |

Research Findings and Discussion

Reactivity and Functional Group Impact

- Sulfonate vs. Sulfonamide: this compound’s sulfonate group offers higher acidity (pKa ~1–2) compared to sulfonamides (pKa ~10), making it more reactive in aqueous conditions. This property is advantageous in drug design for improving bioavailability .

- Ester Stability: Ethyl 4f’s high yield (85%) under reflux conditions suggests that esterification with aromatic amines is efficient. This compound’s synthesis may require milder conditions due to the sulfonate group’s sensitivity to hydrolysis .

Challenges and Opportunities

- Data Gaps: Limited studies on this compound highlight the need for experimental validation of its synthesis and characterization.

- Industrial Relevance: Ethyl 4f’s scalable synthesis protocol (column chromatography) could inspire similar approaches for this compound, though sulfonate-specific purification (e.g., ion-exchange resins) may be necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.